molecular formula C10H9NO3 B13915779 7-methoxy-1-methyl-1H-Indole-2,3-dione

7-methoxy-1-methyl-1H-Indole-2,3-dione

Cat. No.: B13915779
M. Wt: 191.18 g/mol
InChI Key: VZQGDVPRRFXAQZ-UHFFFAOYSA-N
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Description

7-methoxy-1-methyl-1H-Indole-2,3-dione is a chemical compound with the molecular formula C9H7NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a methoxy group at the 7th position and a methyl group at the 1st position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-methyl-1H-Indole-2,3-dione can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol. This method yields the corresponding tricyclic indole in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-methyl-1H-Indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinones, while reduction can produce different indoline derivatives.

Scientific Research Applications

7-methoxy-1-methyl-1H-Indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-1-methyl-1H-Indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxyindole
  • 5-methoxy-1H-indole-2,3-dione hydrate
  • 4,5-dichloro-1H-indole-2,3-dione

Uniqueness

7-methoxy-1-methyl-1H-Indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

7-methoxy-1-methylindole-2,3-dione

InChI

InChI=1S/C10H9NO3/c1-11-8-6(9(12)10(11)13)4-3-5-7(8)14-2/h3-5H,1-2H3

InChI Key

VZQGDVPRRFXAQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2OC)C(=O)C1=O

Origin of Product

United States

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